N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
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Overview
Description
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine is a synthetic organic compound that features a unique structure combining a benzodioxole moiety, a thiazole ring, and a guanidine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.
Coupling of Benzodioxole and Thiazole: The benzodioxole moiety is then coupled with the thiazole ring through a condensation reaction.
Introduction of Guanidine Group: Finally, the guanidine group is introduced via the reaction of the thiazole derivative with cyanamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine
- N-[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl-2-chloroacetamide
- N-[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl-2-sulfanylacetamide
Uniqueness
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine is unique due to its specific combination of a benzodioxole moiety, a thiazole ring, and a guanidine group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPESCFUPUCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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